N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide is an organic compound that features a dimethylamino group attached to a propyl chain, which is further connected to a nitrobenzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide typically involves the reaction of 3-nitrobenzenesulfonyl chloride with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality. The final product is typically isolated through filtration, washing, and drying processes .
Chemical Reactions Analysis
Types of Reactions
N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products Formed
Reduction: 3-amino-N-[3-(dimethylamino)propyl]benzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Hydrolysis: 3-nitrobenzenesulfonic acid and N,N-dimethyl-1,3-propanediamine.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials[][6].
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological macromolecules through hydrogen bonding and electrostatic interactions. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonamide moiety can inhibit enzymes by mimicking the natural substrate or by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-1,3-propanediamine: Shares the dimethylamino propyl structure but lacks the nitrobenzenesulfonamide moiety.
3-nitrobenzenesulfonamide: Contains the nitrobenzenesulfonamide structure but lacks the dimethylamino propyl group.
N-[3-(dimethylamino)propyl]methacrylamide: Similar in structure but contains a methacrylamide group instead of the nitrobenzenesulfonamide moiety.
Uniqueness
N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylamino and nitrobenzenesulfonamide groups allows for diverse interactions with various molecular targets, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C11H17N3O4S |
---|---|
Molecular Weight |
287.34 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C11H17N3O4S/c1-13(2)8-4-7-12-19(17,18)11-6-3-5-10(9-11)14(15)16/h3,5-6,9,12H,4,7-8H2,1-2H3 |
InChI Key |
RNAAFOWPTQFCDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.